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For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral
Sulfonamides and the Rise of Nickel Catalysis
Chiral sulfonamides are a cornerstone of modern medicinal chemistry, appearing in the

structures of numerous blockbuster drugs, including diuretics, anti-convulsants, and anti-

inflammatory agents. Their prevalence stems from their ability to act as bioisosteres for

carboxylic acids and their capacity to form crucial hydrogen bonds with biological targets. The

stereochemistry of these molecules is often critical to their therapeutic efficacy and safety

profile. Consequently, the development of efficient and highly selective methods for their

synthesis is a paramount objective in pharmaceutical research and development.

Traditionally, the synthesis of chiral sulfonamides has relied on stoichiometric chiral auxiliaries

or the use of precious metal catalysts such as palladium and rhodium. While effective, these

methods can suffer from drawbacks including high cost, limited availability of the metal, and the
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need for harsh reaction conditions. In recent years, nickel has emerged as a powerful, cost-

effective, and versatile alternative for a wide range of cross-coupling and asymmetric

transformations.[1] Its unique reactivity profile, including its ability to participate in single-

electron transfer pathways and stabilize a variety of oxidation states, has opened new avenues

for the synthesis of complex chiral molecules.

This comprehensive guide provides detailed application notes and field-proven protocols for

the synthesis of chiral sulfonamides using cutting-edge nickel catalysis. We will delve into the

mechanistic underpinnings of these transformations, offering insights into the "why" behind the

experimental choices, and provide step-by-step procedures to enable researchers to

implement these powerful methods in their own laboratories.

Key Methodologies in Nickel-Catalyzed Chiral
Sulfonamide Synthesis
Several powerful strategies have emerged for the enantioselective synthesis of sulfonamides

utilizing nickel catalysis. This guide will focus on three of the most prominent and versatile

methods:

Asymmetric Stepwise Reductive Amination of Ketones with Sulfonamides: A direct and highly

efficient one-pot method to generate chiral sulfonamides from readily available ketones and

sulfonamides.

Asymmetric Hydrogenation of N-Sulfonyl Imines: A reliable method for the synthesis of chiral

sulfonamides through the enantioselective reduction of a pre-formed imine.

Asymmetric Hydroalkylation and Alkenylation of Olefins with N-Sulfonyl Amines: An atom-

economical approach that forges a C-N bond and a stereocenter in a single step.

Methodology 1: Asymmetric Stepwise Reductive
Amination of Ketones with Sulfonamides
This one-pot, two-step procedure is a highly attractive strategy for the synthesis of chiral

sulfonamides from simple precursors. The reaction proceeds via an initial condensation of a

ketone with a sulfonamide to form an N-sulfonyl imine intermediate, which is then reduced in

situ with high enantioselectivity by a chiral nickel catalyst.
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Causality Behind Experimental Choices
Nickel Precatalyst: Nickel(II) acetate (Ni(OAc)₂) is a common, air-stable, and inexpensive

precatalyst that is readily reduced in situ to the active Ni(0) species.

Chiral Ligand: Chiral bisphosphine ligands, such as (R,R)-QuinoxP*, are crucial for inducing

high enantioselectivity. The rigid backbone and chiral environment of the ligand create a

chiral pocket around the nickel center, which dictates the facial selectivity of the hydride

addition to the imine.

Titanium Alkoxide: Titanium(IV) isopropoxide (Ti(OiPr)₄) serves as a Lewis acid to activate

the ketone carbonyl for nucleophilic attack by the weakly nucleophilic sulfonamide. It also

acts as a dehydrating agent, driving the equilibrium towards the formation of the N-sulfonyl

imine intermediate.

Hydride Source: Formic acid is utilized as a safe, economical, and readily available

surrogate for high-pressure hydrogen gas.[2] It undergoes decarboxylation in the presence

of the nickel catalyst to generate a nickel-hydride species, the active reducing agent.

Reaction Mechanism Workflow
The reaction proceeds through a well-defined catalytic cycle. The initial phase involves the

formation of the N-sulfonyl imine. Subsequently, the nickel-catalyzed asymmetric transfer

hydrogenation takes place.
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Step 1: Imine Formation (in situ)

Step 2: Ni-Catalyzed Asymmetric Transfer Hydrogenation
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Figure 1: Workflow for Asymmetric Reductive Amination.

Detailed Experimental Protocol: Synthesis of (S)-N-(1-
phenylethyl)benzenesulfonamide
Materials:

Acetophenone (1.0 mmol, 120.2 mg, 117 µL)

Benzenesulfonamide (1.2 mmol, 188.6 mg)

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (5 mol%, 0.05 mmol, 12.4 mg)

(R,R)-QuinoxP* (6 mol%, 0.06 mmol, 41.8 mg)
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Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 mmol, 426.3 mg, 442 µL)

Formic acid (HCOOH) (2.0 mmol, 88.0 mg, 75 µL)

Anhydrous 1,4-dioxane (5 mL)

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk

line or glovebox).

Procedure:

Catalyst Preparation: In a glovebox, to an oven-dried 25 mL Schlenk flask equipped with a

magnetic stir bar, add Ni(OAc)₂·4H₂O (12.4 mg) and (R,R)-QuinoxP* (41.8 mg).

Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line. Add

benzenesulfonamide (188.6 mg) to the flask. Evacuate and backfill the flask with argon or

nitrogen three times.

Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL),

followed by Ti(OiPr)₄ (442 µL) and acetophenone (117 µL) via syringe.

Condensation: Stir the resulting suspension at 80 °C for 12 hours to facilitate the in situ

formation of the N-sulfonyl imine.

Reduction: Cool the reaction mixture to room temperature. Add formic acid (75 µL) dropwise

via syringe. Heat the mixture to 50 °C and stir for 24 hours.

Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to

room temperature. Quench the reaction by the slow addition of 5 mL of a saturated aqueous

solution of NaHCO₃. Stir vigorously for 15 minutes.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15

mL). Combine the organic layers.

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash
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column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the

chiral sulfonamide.

Analysis: Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Substrate Scope and Performance
Entry Ketone Sulfonamide Yield (%) ee (%)

1 Acetophenone
Benzenesulfona

mide
92 95

2

4'-

Methoxyacetoph

enone

Benzenesulfona

mide
95 96

3

4'-

Chloroacetophen

one

Benzenesulfona

mide
88 94

4 Propiophenone
Benzenesulfona

mide
85 92

5 Acetophenone

p-

Toluenesulfonam

ide

90 96

6

2-

Acetylnaphthalen

e

Benzenesulfona

mide
89 91

Data are representative and compiled from literature reports.[2]

Methodology 2: Asymmetric Hydrogenation of N-
Sulfonyl Imines
This method involves the pre-formation of an N-sulfonyl imine, which is then subjected to

asymmetric hydrogenation using a chiral nickel catalyst. This two-step approach allows for the

isolation and purification of the imine intermediate, which can be beneficial for certain

substrates.
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Causality Behind Experimental Choices
Catalyst System: A combination of a nickel(II) salt, such as Ni(OAc)₂ or Ni(OTf)₂, and a chiral

bisphosphine ligand like (S,S)-Ph-BPE or (S)-Binapine is typically employed.[3] The choice

of counter-ion on the nickel salt can influence the catalytic activity.

Hydrogen Source: This method often utilizes molecular hydrogen (H₂), requiring appropriate

pressure equipment. The pressure of H₂ can significantly impact the reaction rate and

efficiency.

Solvent: Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), are often used as

solvents. Their high polarity and ability to stabilize cationic intermediates in the catalytic cycle

can enhance the reaction rate and selectivity.

Catalytic Cycle for Asymmetric Hydrogenation

Ni(II) + L

[LNi(H2)]2+

+ H2

[LNi(H)]+

Heterolytic Cleavage

[LNi(H)(Imine)]+

+ Imine

N-Sulfonyl Imine

Chiral Sulfonamide
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Figure 2: Catalytic Cycle for Asymmetric Hydrogenation.

Detailed Experimental Protocol: Synthesis of (R)-N-
(Diphenylmethyl)-4-methylbenzenesulfonamide
Materials:

N-(Diphenylmethylene)-4-methylbenzenesulfonamide (0.5 mmol, 173.7 mg)

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (2 mol%, 0.01 mmol, 2.5 mg)

(S,S)-Ph-BPE (2.2 mol%, 0.011 mmol, 5.9 mg)

Hexafluoroisopropanol (HFIP) (2 mL)

Hydrogen gas (H₂)

Autoclave or high-pressure reactor.

Procedure:

Catalyst Preparation: In a glovebox, add Ni(OAc)₂·4H₂O (2.5 mg) and (S,S)-Ph-BPE (5.9

mg) to a glass vial insert for the autoclave.

Reaction Setup: Add N-(diphenylmethylene)-4-methylbenzenesulfonamide (173.7 mg) to the

vial. Add a magnetic stir bar.

Solvent Addition: Add HFIP (2 mL) to the vial.

Hydrogenation: Seal the vial in the autoclave. Purge the autoclave with hydrogen gas three

times. Pressurize the autoclave to 50 atm with H₂.

Reaction: Stir the reaction mixture at 60 °C for 24 hours.

Workup: After the reaction, cool the autoclave to room temperature and carefully vent the

hydrogen gas.
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Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by

flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral

sulfonamide.

Analysis: Determine the yield and enantiomeric excess by chiral HPLC analysis.

Data Summary: Performance in Asymmetric
Hydrogenation

Entry
Imine
Substrate

Chiral
Ligand

H₂ Pressure
(atm)

Yield (%) ee (%)

1

N-

(Diphenylmet

hylene)-Ts

(S,S)-Ph-BPE 50 98 >99

2

N-(Phenyl(p-

tolyl)methylen

e)-Ts

(S,S)-Ph-BPE 50 95 98

3

N-(Phenyl(p-

chlorophenyl)

methylene)-

Ts

(S,S)-Ph-BPE 50 96 99

4

Cyclic N-

sulfonyl

ketimine

(S,S)-Ph-BPE 50 99 94

5

N-(tert-

Butyl(phenyl)

methylene)-

Ts

(R,R)-

QuinoxP*
80 92 97

Ts = p-toluenesulfonyl. Data are representative and compiled from literature reports.

Methodology 3: Asymmetric Hydroalkylation of
Olefins with N-Sulfonyl Amines
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This innovative approach constructs chiral α-branched amines, which are valuable precursors

to chiral sulfonamides, through a nickel-catalyzed hydroalkylation of olefins with N-sulfonyl

amines.[4] This method is highly atom-economical as it avoids the need for a separate hydride

source.

Causality Behind Experimental Choices
Nickel Catalyst: A Ni(0) source, such as Ni(cod)₂, is used as the precatalyst.

P-Chiral Ligand: A P-chiral phosphine ligand, such as (R)-BI-DIME, is essential for achieving

high enantioselectivity.[4]

Boron Reagent: Phenylboronic acid (PhB(OH)₂) plays a crucial role in promoting the ring-

opening of a key azanickellacycle intermediate, which enhances the catalytic efficiency.

Base: A strong base like potassium tert-butoxide (KOtBu) is required to deprotonate the N-

sulfonyl amine and facilitate the formation of a sulfonamidyl boronate complex.

Proposed Mechanistic Pathway
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Figure 3: Proposed Pathway for Hydroalkylation.

Detailed Experimental Protocol: Synthesis of Chiral N-
(1,3-diphenylpropyl)-4-methylbenzenesulfonamide
Materials:

N-Benzyl-4-methylbenzenesulfonamide (0.1 mmol, 26.1 mg)

Styrene (0.2 mmol, 20.8 mg, 22.9 µL)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/product/b3049907/docs?utm_src=pdf-body-img#application-notes-protocols-for-the-synthesis-of-chiral-sulfonamides-using-nickel-catalysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049907?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NiBr₂·dme (10 mol%, 0.01 mmol, 3.1 mg)

(R)-BI-DIME (20 mol%, 0.02 mmol, 7.7 mg)

Phenylboronic acid (120 mol%, 0.12 mmol, 14.6 mg)

Potassium tert-butoxide (KOtBu) (120 mol%, 0.12 mmol, 13.5 mg)

Anhydrous anisole (0.2 mL)

Inert atmosphere glovebox and standard laboratory glassware.

Procedure:

Reaction Setup: In a glovebox, to a 4 mL vial equipped with a magnetic stir bar, add

NiBr₂·dme (3.1 mg), (R)-BI-DIME (7.7 mg), N-benzyl-4-methylbenzenesulfonamide (26.1

mg), phenylboronic acid (14.6 mg), and KOtBu (13.5 mg).

Reagent Addition: Add anhydrous anisole (0.2 mL) followed by styrene (22.9 µL).

Reaction: Seal the vial with a screw cap and stir the mixture at 60 °C for 24 hours.

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and

filter through a short pad of silica gel, washing with additional ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure and purify the residue by

preparative thin-layer chromatography (PTLC) to afford the desired chiral sulfonamide.

Analysis: Determine the yield and enantiomeric excess by chiral HPLC analysis.

Data Summary: Scope of Enantioselective
Hydroalkylation
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Entry
N-Sulfonyl
Amine

Olefin Yield (%) ee (%)

1 N-Benzyl-Ts Styrene 85 92

2 N-Benzyl-Ts 4-Methylstyrene 82 91

3 N-Benzyl-Ts 4-Chlorostyrene 78 93

4

N-(4-

Methoxybenzyl)-

Ts

Styrene 88 90

5 N-Benzyl-Ts 1-Hexene 75 88

Data are representative and compiled from literature reports.[4]

Troubleshooting and Expert Insights
Low Enantioselectivity: The choice of chiral ligand is paramount. It may be necessary to

screen a variety of ligands for a specific substrate. Ensure the ligand is of high purity. The

solvent can also play a significant role in enantioselectivity; consider screening different

anhydrous solvents.

Low Yield: Ensure all reagents and solvents are strictly anhydrous, as water can deactivate

the catalyst and reagents like Ti(OiPr)₄. The purity of the starting materials is also critical. For

reactions involving H₂, ensure the system is properly sealed and purged to avoid catalyst

deactivation by oxygen. In cross-coupling reactions, the choice of base is crucial and may

need optimization.

Incomplete Conversion: Increase the reaction time or temperature moderately. Catalyst

loading can also be increased, although this should be a last resort. For reductive

aminations, ensure the condensation step to form the imine is complete before adding the

reducing agent.

Conclusion
Nickel catalysis offers a powerful and versatile platform for the synthesis of chiral sulfonamides.

The methodologies presented herein—asymmetric reductive amination, asymmetric
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hydrogenation, and asymmetric hydroalkylation—provide researchers with robust and efficient

tools to access these valuable compounds with high enantioselectivity. By understanding the

principles behind the experimental design and following the detailed protocols, scientists in

academia and industry can leverage the benefits of nickel catalysis to accelerate their research

and drug discovery programs.

References
McCarver, S. J., Kim, T., Lee, C., & MacMillan, D. W. C. (2018). Sulfonamidation of Aryl and

Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie

International Edition, 57(31), 9874-9878. [Link]

McGuire, R. T., Simon, C. M., Yadav, A. A., Ferguson, M. J., & Stradiotto, M. (2020). Nickel‐

Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte

Chemie International Edition, 59(23), 8952-8956. [Link]

Lan, Y., Han, Q., Liao, P., Chen, R., Fan, F., Zhao, X., & Liu, W. (2024). Nickel-Catalyzed

Enantioselective C(sp3)-C(sp3) Cross-Electrophile Coupling of N-Sulfonyl Styrenyl Aziridines

with Alkyl Bromides. Journal of the American Chemical Society, 146(38), 25426–25432.

[Link]

Yan, X. B., Li, L., Wu, W. Q., Xu, L., Li, K., Liu, Y. C., & Shi, H. (2021). Ni-catalyzed

hydroalkylation of olefins with N-sulfonyl amines. Nature Communications, 12(1), 5881.

[Link]

Lo, P. K. T., Chen, Y., & Willis, M. C. (2019). Nickel(II)-Catalyzed Synthesis of Sulfinates from

Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO. ACS Catalysis,

9(12), 11336-11341. [Link]

Yang, P., Zhang, L., Fu, K., Sun, Y., Wang, X., Yue, J., Ma, Y., & Tang, B. (2020). Nickel-

Catalyzed Asymmetric Transfer Hydrogenation and α-Selective Deuteration of N-Sulfonyl

Imines with Alcohols: Access to α-Deuterated Chiral Amines. Organic Letters, 22(21), 8278-

8284. [Link]

Sinnema, J. C., & Jarvo, E. R. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions

of Benzylic Sulfonamides. Molecules, 26(19), 5988. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9%20Macmillan/files/publications/2018_McCarver_Angew.Chem.Int.Ed..pdf
https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.202002392
https://www.organic-chemistry.org/abstracts/lit6/308.shtm
https://www.nature.com/articles/s41467-021-26194-y
https://pubs.acs.org/doi/10.1021/acscatal.9b04363
https://www.organic-chemistry.org/abstracts/lit4/011.shtm
https://www.mdpi.com/1420-3049/26/19/5988
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049907?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liu, R. R., Liu, D. J., Ye, C. R., & Wang, J. (2016). Nickel-Catalyzed Enantioselective

Addition of Styrenes to Cyclic N-Sulfonyl α-Ketiminoesters. Organic Letters, 18(4), 832-835.

[Link]

Dong, X. Q., et al. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate

Imines: Efficient Synthesis of Chiral Cyclic Sulfamidates. iScience, 19, 1124-1135. [Link]

Zhao, X., Xu, H., Huang, X., & Zhou, J. S. (2019). Asymmetric Stepwise Reductive Amination

of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Angewandte

Chemie International Edition, 58(1), 292-296. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a
Phosphinamide by Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Notes & Protocols for the Synthesis of
Chiral Sulfonamides Using Nickel Catalysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049907/docs#application-notes-protocols-for-the-
synthesis-of-chiral-sulfonamides-using-nickel-catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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